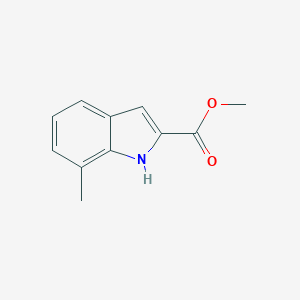

methyl 7-methyl-1H-indole-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 7-methyl-1H-indole-2-carboxylate is a useful research compound. Its molecular formula is C11H11NO2 and its molecular weight is 189.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Neuroprotective and Anticonvulsant Properties

Methyl 7-methyl-1H-indole-2-carboxylate exhibits promising neuroprotective and anticonvulsant properties. This compound, as part of the broader class of indole-2-carboxylates, has been identified as a potent antagonist at the strychnine-insensitive glycine binding site associated with the NMDA receptor. This antagonist activity indicates a potential for mitigating convulsions induced by NMDA in animal models, suggesting a significant role in neurological research and potential therapeutic applications (Di Fabio et al., 1997). Further, indole-2-carboxylates have shown to antagonize increases in levels of cyclic GMP in the cerebellum of mice, induced by the administration of NMDA and D-serine, highlighting their relevance in modulating neurological pathways (Rao et al., 1993).

Anticancer Properties

This compound is also noted for its potential anticancer properties. This is evident from the research on NSC-743380 (a compound related to indole-3-carbinol), which has shown toxic effects on cancer cells without affecting the major metabolites when administered orally. The toxicities of NSC-743380 are related to the anticancer activity of the parent molecule, indicating the potential of indole derivatives in cancer research and therapy (Eldridge et al., 2014).

Metabolic and Enzymatic Activity

The compound and its related derivatives have been explored for their effects on metabolic pathways and enzymatic activities. For instance, indole-3-carbinol and its derivatives have been studied for their impact on the alpha-hydroxylation of carcinogenic nitrosamines and DNA methylation in rat liver, presenting a potential pathway for anticarcinogenic effects (Chung et al., 1985). The inhibitory effects on indoleamine 2,3-dioxygenase in dendritic cells by specific stereoisomers of 1-methyl-tryptophan, which correlates with antitumor responses, further signify the importance of these compounds in cancer immunotherapy and as immunosuppressive agents (Hou et al., 2007).

Analgesic and Anti-inflammatory Effects

Research also suggests the potential of this compound in providing analgesic and anti-inflammatory effects. Synthesized derivatives have been tested for their analgesic activity, indicating the capacity of certain derivatives to suppress serum prolactin in animal models, thus showcasing a pathway for pain management and possibly for treating conditions like prolactinoma (Andreani et al., 1991).

Safety and Hazards

Mechanism of Action

Target of Action

Methyl 7-Methylindole-2-carboxylate, like many indole derivatives, has been found to bind with high affinity to multiple receptors .

Mode of Action

Indole derivatives are known to interact with their targets, causing changes that result in various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Indole derivatives are known to affect a variety of biochemical pathways, leading to their diverse biological activities .

Pharmacokinetics

The compound’s physical properties, such as its melting point (151-153℃), boiling point (3317℃), and density (1253 g/cm³), may influence its bioavailability .

Result of Action

Indole derivatives have been reported to exhibit a range of effects due to their interaction with various targets .

Action Environment

The action, efficacy, and stability of Methyl 7-Methylindole-2-carboxylate can be influenced by various environmental factors. For instance, the compound should be stored under an inert atmosphere . Its physical properties, such as its flash point (154.4℃), may also be relevant in certain environments .

Properties

IUPAC Name |

methyl 7-methyl-1H-indole-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-7-4-3-5-8-6-9(11(13)14-2)12-10(7)8/h3-6,12H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMDNIVYCPCHSRL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C=C(N2)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50647388 |

Source

|

| Record name | Methyl 7-methyl-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50647388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16732-82-4 |

Source

|

| Record name | Methyl 7-methyl-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50647388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.